(2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride
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Overview
Description
This compound is an amino acid derivative, which contains a fluorene group. Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring. The presence of the fluorene group could potentially impart interesting chemical and physical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the fluorene moiety with a protected amino acid, followed by deprotection. The exact synthetic route would depend on the specific protecting groups and coupling conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorene group, the amino acid moiety, and the hydrochloride salt form. The stereochemistry at the alpha carbon of the amino acid could also play a significant role in the compound’s properties .Chemical Reactions Analysis
As an amino acid derivative, this compound could potentially participate in peptide bond formation reactions. The fluorene group might also undergo electrophilic aromatic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene group could potentially increase its hydrophobicity and affect its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid hydrochloride involves the protection of the amine group, followed by the coupling of the protected amine with the fluorene derivative. The protecting group is then removed, and the resulting amino acid is converted to its hydrochloride salt.", "Starting Materials": [ "L-alanine", "7-fluoro-9H-fluorene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Methanol", "Dichloromethane" ], "Reaction": [ "1. Protection of the amine group of L-alanine with tert-butyloxycarbonyl (Boc) in the presence of DIPEA and DCC to give Boc-L-alanine.", "2. Coupling of Boc-L-alanine with 7-fluoro-9H-fluorene-2-carboxylic acid in the presence of DCC and NHS to give Boc-L-alanine-7-fluoro-9H-fluorene-2-carboxamide.", "3. Removal of the Boc protecting group with HCl in methanol to give (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid.", "4. Conversion of (2S)-2-amino-3-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]propanoic acid to its hydrochloride salt by treatment with HCl in ethyl acetate/dichloromethane." ] } | |
CAS No. |
2580113-72-8 |
Molecular Formula |
C17H16ClFN2O3 |
Molecular Weight |
350.8 |
Purity |
95 |
Origin of Product |
United States |
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